molecular formula C5H9NO2S B044386 2-(Isopropylsulfonyl)acetonitrile CAS No. 120069-21-8

2-(Isopropylsulfonyl)acetonitrile

Cat. No.: B044386
CAS No.: 120069-21-8
M. Wt: 147.2 g/mol
InChI Key: FJZQCBCJTUWIOQ-UHFFFAOYSA-N
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Description

It is a solid at room temperature and has a molecular weight of 147.2 g/mol . This compound is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

(Isopropylsulphonyl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is used in the synthesis of biologically active compounds, including potential drug candidates.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for (Isopropylsulphonyl)acetonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-(Isopropylsulfonyl)acetonitrile is a synthetic compound that has been identified as a potential inhibitor of Focal Adhesion Kinase (FAK) . FAK is a protein tyrosine kinase that plays a crucial role in cellular adhesion, migration, proliferation, and survival .

Mode of Action

The compound interferes with FAK-mediated phosphorylation, a process that is essential for the activation of FAK . By inhibiting this process, this compound can suppress the proliferation of certain types of cells, such as human pancreatic cancer AsPC-1 cells .

Biochemical Pathways

It is known that fak is involved in several signaling pathways, including the pi3k/akt and mapk/erk pathways . By inhibiting FAK, the compound could potentially affect these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound could have good bioavailability.

Result of Action

The inhibition of FAK by this compound results in the suppression of cell proliferation . In addition, the compound has been shown to inhibit cell migration and block the cell cycle at the G2/M phase . These effects could potentially be exploited for the treatment of diseases such as cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility can affect its absorption and distribution in the body . Furthermore, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Isopropylsulphonyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of isopropylsulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields (Isopropylsulphonyl)acetonitrile as the main product .

Industrial Production Methods

In industrial settings, (Isopropylsulphonyl)acetonitrile is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

(Isopropylsulphonyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfinyl derivatives, and various substituted acetonitriles. These products have applications in different fields, including pharmaceuticals and materials science .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Isopropylsulphonyl)acetonitrile include:

Uniqueness

(Isopropylsulphonyl)acetonitrile is unique due to its combination of the sulfonyl and nitrile functional groups. This combination imparts specific reactivity and properties that are useful in various chemical reactions and applications. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-propan-2-ylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-5(2)9(7,8)4-3-6/h5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZQCBCJTUWIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380995
Record name (Propane-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120069-21-8
Record name (Propane-2-sulfonyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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